(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol
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Overview
Description
(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol is a complex organic compound featuring a pyrimidine moiety. Pyrimidine derivatives are known for their wide range of pharmacological activities, making them valuable in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrimidine derivatives often involves the use of pyridine as a starting material. The preparation of (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol can be achieved through a series of reactions including condensation, cyclization, and reduction . Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while reduction can produce alcohol derivatives .
Scientific Research Applications
(1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifibrotic properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1S)-1-[4-methyl-2-(pyrimidin-2-yl)pyrimidin-5-yl]ethan-1-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context .
Properties
Molecular Formula |
C11H12N4O |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
(1S)-1-(4-methyl-2-pyrimidin-2-ylpyrimidin-5-yl)ethanol |
InChI |
InChI=1S/C11H12N4O/c1-7-9(8(2)16)6-14-11(15-7)10-12-4-3-5-13-10/h3-6,8,16H,1-2H3/t8-/m0/s1 |
InChI Key |
SPMLDYIMODAIBA-QMMMGPOBSA-N |
Isomeric SMILES |
CC1=NC(=NC=C1[C@H](C)O)C2=NC=CC=N2 |
Canonical SMILES |
CC1=NC(=NC=C1C(C)O)C2=NC=CC=N2 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.